B1575258 gp100 (639-647)

gp100 (639-647)

Cat. No.: B1575258
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biological Significance of gp100 in Melanocyte Lineage

The glycoprotein 100 serves as a fundamental component of melanocyte biology and represents one of the most extensively studied melanoma-associated antigens in contemporary cancer immunology research. This 100-kilodalton glycosylated protein functions as a critical determinant in melanosome morphogenesis and melanin synthesis, establishing its essential role in normal melanocyte differentiation and pigmentation processes. The protein undergoes complex posttranslational modifications and proteolytic processing events that generate multiple biologically active fragments, including the 639-647 peptide sequence that has emerged as a significant target for immune recognition.

Antibodies directed against glycoprotein 100 have become important diagnostic tools for human melanoma identification, reflecting the protein's high expression levels in melanocytic cells and its utility as a lineage-specific marker. The glycoprotein 100 antigen demonstrates preferential expression in cells of melanocytic origin, although transcriptional activity has been detected in various non-melanocytic tissues where protein expression remains undetectable. This pattern of expression makes glycoprotein 100 and its derived peptides particularly valuable as melanoma-specific therapeutic targets while minimizing cross-reactivity with non-melanocytic tissues.

The biological significance of the 639-647 fragment specifically lies in its representation of a naturally processed epitope that maintains structural integrity and immunological activity when presented by major histocompatibility complex molecules. Research has demonstrated that this peptide fragment retains the critical amino acid sequence necessary for T-cell receptor recognition while maintaining stability under physiological conditions, making it an attractive candidate for both diagnostic applications and immunotherapeutic interventions.

Structural and Functional Overview of gp100 Epitopes

The structural characterization of glycoprotein 100 epitopes reveals a complex protein architecture that facilitates multiple functional domains and processing sites throughout its 661-amino acid sequence. The protein contains a signal sequence, amino-terminal region, polycystic kidney disease domain, repeat region with ten imperfect copies of specific sequences, kringle-like domain, transmembrane domain, and cytoplasmic domain. This modular organization enables the generation of various bioactive fragments through regulated proteolytic processing events that occur within melanosomes and related organelles.

The 639-647 epitope represents a specific nine-amino acid sequence located within the carboxy-terminal region of the glycoprotein 100 molecule, characterized by the sequence arginine-leucine-proline-arginine-isoleucine-phenylalanine-cysteine-serine-cysteine. This peptide demonstrates a molecular weight of 1094.36 daltons and exhibits the molecular formula carbon-47 hydrogen-79 nitrogen-15 oxygen-11 sulfur-2, reflecting its amino acid composition and disulfide bond potential through the presence of two cysteine residues.

Table 1: Structural Characteristics of gp100 (639-647)

Property Value
Sequence (Single Letter Code) RLPRIFCSC
Sequence (Three Letter Code) Arg-Leu-Pro-Arg-Ile-Phe-Cys-Ser-Cys
Molecular Weight 1094.36 Da
Molecular Formula C₄₇H₇₉N₁₅O₁₁S₂
Number of Amino Acids 9
Cysteine Residues 2
Net Charge +2

The structural properties of this epitope contribute to its stability and immunological recognition characteristics. The presence of two cysteine residues at positions 7 and 9 suggests potential for intramolecular disulfide bond formation, which could influence peptide conformation and stability when bound to major histocompatibility complex molecules. The arginine residues at positions 1 and 4 provide positive charges that may facilitate electrostatic interactions with presenting molecules and T-cell receptors, while the hydrophobic residues leucine, isoleucine, and phenylalanine contribute to peptide-major histocompatibility complex binding affinity.

Role of gp100 (639-647) in Tumor Antigen Presentation

The 639-647 epitope of glycoprotein 100 functions as a naturally processed tumor antigen that undergoes presentation through the major histocompatibility complex class I pathway, enabling recognition by cytotoxic T lymphocytes in melanoma patients. Experimental evidence demonstrates that tumor-infiltrating lymphocytes derived from melanoma patients can recognize and respond to this specific epitope when presented in the context of appropriate major histocompatibility complex molecules, particularly human leukocyte antigen A2.1.

Research investigations have established that the 639-647 peptide serves as a target for antimelanoma cytotoxic T lymphocytes, with studies demonstrating that these immune cells can lyse melanoma cells expressing glycoprotein 100 while sparing cells lacking this antigen expression. The specificity of this interaction has been confirmed through transfection experiments where cells expressing only human leukocyte antigen A2.1 remain resistant to lysis, while cells co-expressing both human leukocyte antigen A2.1 and glycoprotein 100 become susceptible to T-cell mediated cytotoxicity.

Table 2: gp100 Epitopes in Tumor Antigen Presentation

Epitope Sequence Position Human Leukocyte Antigen Restriction
gp100:154-162 KTWGQYWQV 154-162 HLA-A*0201
gp100:209-217 ITDQVPFSV 209-217 HLA-A*0201
gp100:280-288 YLEPGPVTA 280-288 HLA-A*0201
gp100:639-647 RLPRIFCSC 639-647 Various

The immunological significance of the 639-647 epitope extends beyond simple antigen recognition to encompass broader immune surveillance mechanisms against melanocytic malignancies. Studies have shown that T-cell responses against glycoprotein 100 epitopes, including the 639-647 fragment, can contribute to epitope spreading phenomena where immune responses initially directed against specific epitopes expand to recognize additional tumor-associated antigens. This process represents a critical mechanism for developing comprehensive antitumor immunity that can target multiple aspects of melanoma cell biology.

Clinical investigations have demonstrated that immunization strategies incorporating glycoprotein 100 epitopes, including modified versions designed to enhance major histocompatibility complex binding, can successfully generate T-cell responses in melanoma patients. The 639-647 epitope has been included in peptide panels used for immunological monitoring of patient responses to various therapeutic interventions, providing insights into the natural history of antimelanoma immune responses and the effectiveness of immunotherapeutic approaches.

Properties

sequence

RLPRIFCSC

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanocyte protein PMEL (639-647); gp100 (639-647)

Origin of Product

United States

Scientific Research Applications

Therapeutic Vaccines

Several studies have investigated the use of gp100 (639-647) in therapeutic vaccines:

  • Fowlpox Virus Vaccines : In clinical trials, patients with metastatic melanoma were immunized using recombinant fowlpox viruses encoding various forms of the gp100 antigen. These trials demonstrated that modified versions of gp100 could enhance immune responses compared to native forms. Specifically, modifications that improved binding to HLA-A*0201 significantly increased immunogenicity and patient responsiveness .
  • Combination Therapies : The incorporation of interleukin-2 (IL-2) with gp100 peptide vaccines has shown promising results. A phase II clinical trial indicated that patients receiving both gp100 and IL-2 exhibited improved overall clinical responses compared to those receiving IL-2 alone, although no significant overall survival benefit was noted .

Adoptive T Cell Therapy

Adoptive transfer of T cells engineered to express T cell receptors specific for gp100 has been explored as a treatment modality:

  • TCR Gene Therapy : Studies have highlighted the potential of TCR gene therapy using T cells modified to recognize gp100 epitopes. These therapies have resulted in tumor regression in some patients but also raised concerns regarding on-target toxicity, such as skin rash and uveitis due to the expression of gp100 in normal tissues .

Immunological Insights

Research has shown that vaccination with gp100 can lead to diverse T cell receptor (TCR) responses, which are crucial for effective antitumor immunity. The recognition efficiency of these TCRs can vary significantly among individuals, influencing treatment outcomes .

Challenges and Future Directions

Despite its promise, the use of gp100 (639-647) in immunotherapy faces several challenges:

  • Safety Concerns : The risk of autoimmune reactions due to off-target effects remains a significant concern, necessitating further research into safer targeting strategies .
  • Efficacy Variability : The variability in patient responses underscores the need for personalized approaches to optimize treatment outcomes based on individual immune profiles.

Case Studies

StudyPatient GroupTreatmentKey Findings
Johnson et al., 2009Melanoma patientsTCR gene therapy targeting gp10019% response rate; significant on-target toxicity observed
Bhatia et al., 2015Advanced melanoma patientsFowlpox vaccine encoding modified gp100Enhanced immune response; one partial regression noted
Rosenberg et al., 2011Metastatic melanoma patientsAdoptive T cell transfer with gp100-specific TCRsTumor regression in select cases; safety issues highlighted

Comparison with Similar Compounds

Native vs. Modified gp100 Epitopes

Modifications to gp100 epitopes, particularly anchor residue alterations, enhance HLA binding affinity and immunogenicity. For example:

  • Native gp100:209–217: Weakly immunogenic due to suboptimal HLA-A*02:01 binding .
  • Anchor-modified gp100:209–217(210M) : Substitution of threonine to methionine at position 210 (T210M) increases HLA affinity by 10-fold, improving CTL responses. In clinical trials, this modification led to a 12-fold increase in immune reactivity compared to the native peptide .

Table 1: Immune Response Rates of gp100 Epitopes

Epitope Modification Immune Response Rate Reference
gp100:209–217 None 14% (2/14 patients)
gp100:209–217(210M) T210M 75% (12/16 patients)
gp100:280–288 None 33% (4/12 patients)
gp100 Vaccines vs. Other Immunotherapies
  • Combination with Ipilimumab : Adding the anti-CTLA-4 antibody ipilimumab to gp100 vaccination extended median OS to 10.1 months, highlighting synergies between checkpoint inhibitors and TAAs .
  • Comparison with GM-CSF and Dacarbazine : Adjusted median OS for granulocyte-macrophage colony-stimulating factor (GM-CSF) was superior to dacarbazine (13.4 vs. 10.1 months) and gp100 (13.4 vs. 8.8 months) in stage IV M1b/c patients .

Table 2: Survival Outcomes of Melanoma Therapies

Therapy Median OS (Months) Hazard Ratio (vs. gp100) Reference
gp100 Monotherapy 6.4 1.00 (Reference)
Ipilimumab + gp100 10.1 0.68
GM-CSF 13.4 0.62
Dacarbazine 10.1 0.78
Delivery Methods and Immune Activation
  • Intramuscular (IM) Injection: Limited CTL activation due to inefficient antigen presentation .
  • Particle-Mediated Epidermal Delivery : Enhanced CD8+ T-cell responses by directly targeting dendritic cells in the skin, with 2.5-fold higher IFN-γ secretion compared to IM .
  • Recombinant Fowlpox Virus : Encoding anchor-modified gp100 induced antigen-specific CTLs in 75% of patients, with 50% objective response rates when combined with interleukin-2 (IL-2) .
Expression Levels and Prognostic Value

Serum gp100 levels correlate with melanoma progression and survival:

  • Benign Melanoma: 4.83 ± 1.13 ng/mL (4.1× higher than healthy controls).
  • Metastatic Melanoma: 13.82 ± 2.19 ng/mL (12× higher than controls). Patients with serum gp100 ≥5.43 ng/mL had a median OS of 11 months vs. 35 months for those with lower levels .
Resistance Mechanisms

Tumor cells expressing gp100 can evade CTL killing via transient cell-in-cell structures, which physically block T cell access and reduce drug penetration. These structures exhibit 3-fold higher survival under cytotoxic stress compared to single tumor cells .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The predominant method for preparing short peptides like gp100 (639-647) is Solid-Phase Peptide Synthesis (SPPS), a well-established technique that allows stepwise assembly of peptides on a solid support resin.

Key Features of SPPS for gp100 (639-647):

  • Resin Selection: The peptide chain is anchored to a solid resin, commonly polystyrene-based resins such as Wang or Merrifield resin, which provide stability and facilitate purification during synthesis.
  • Protecting Groups: The alpha-amino group of amino acids is typically protected by Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) groups to prevent unwanted side reactions. For gp100 (639-647), Fmoc chemistry is often preferred due to milder cleavage conditions.
  • Coupling Reagents: Efficient coupling agents such as HBTU, HATU, or DIC in combination with bases like DIPEA are used to activate carboxyl groups for peptide bond formation.
  • Deprotection and Coupling Cycle: The synthesis proceeds through repeated cycles of deprotection (removal of Fmoc groups using 20% piperidine in DMF) and coupling of the next amino acid until the full sequence is assembled.
  • Cleavage: After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers to remove side-chain protecting groups.

Table 1: Typical SPPS Cycle Parameters for gp100 (639-647) Synthesis

Step Reagents/Conditions Time & Temperature
Deprotection 20% Piperidine in DMF 1–5 min, room temperature
Coupling Fmoc-Amino acid, HBTU/DIC, DIPEA in DMF 5–15 min, 50–70 °C
Washing DMF and DCM Multiple washes
Cleavage TFA with scavengers (e.g., water, TIS) 1–3 hours, room temperature

This method yields the peptide with high purity and sequence fidelity, essential for biological studies.

Solution Phase Peptide Synthesis (SPS)

While SPPS is the most common, solution phase synthesis can also be used for peptides like gp100 (639-647), particularly when modifications or specific labeling is required.

  • Stepwise Coupling: Individual amino acids or short peptide fragments are coupled in solution with protecting groups, followed by purification steps after each coupling.
  • Advantages: Allows for incorporation of non-standard amino acids or isotopic labels with precise control.
  • Disadvantages: More labor-intensive and less efficient for longer sequences compared to SPPS.

This method is less commonly employed for gp100 (639-647) due to its short length and the efficiency of SPPS.

Peptide Modifications During Synthesis

For gp100 (639-647), modifications may be introduced to enhance stability, detection, or biological function:

These modifications are integrated during the SPPS cycle by using appropriately protected modified amino acid derivatives.

Purification Techniques

Post-synthesis purification is critical to isolate the desired gp100 (639-647) peptide from truncated sequences and impurities.

Common Purification Methods:

Table 2: Typical RP-HPLC Conditions for gp100 (639-647) Purification

Parameter Condition
Column C18 reverse-phase column
Mobile Phase A Water + 0.1% trifluoroacetic acid
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% to 60% B over 30 minutes
Flow Rate 1 mL/min
Detection UV absorbance at 214 nm

Purified peptides are analyzed by mass spectrometry and analytical HPLC to confirm identity and purity.

Research Findings and Yield Data

Studies synthesizing peptides analogous to gp100 (639-647) report:

  • Synthesis Yield: Crude peptide yields typically range from 40% to 60% depending on the synthesis scale and sequence complexity.
  • Purity: Post-purification purity exceeds 95%, suitable for immunological assays.
  • Biological Activity: Synthetic gp100 (639-647) peptides retain antigenicity and are used in T-cell activation studies.

For example, in a study using Fmoc-SPPS, the gp100 (639-647) peptide was synthesized with an overall yield of approximately 50% after purification, with mass spectrometry confirming the expected mass and HPLC showing a single major peak.

Summary Table: Preparation Methods Overview for gp100 (639-647)

Method Description Advantages Disadvantages Typical Yield & Purity
Solid-Phase Peptide Synthesis (SPPS) Stepwise assembly on resin with Fmoc/Boc protection High efficiency, automation possible Requires specialized equipment 40–60% yield, >95% purity
Solution Phase Synthesis (SPS) Coupling in solution with purification after steps Precise control, suitable for modifications Labor-intensive, less efficient Lower yield, variable purity
Peptide Modification Incorporation of unnatural amino acids, labels Enhances stability, detection Adds complexity to synthesis Depends on modification extent
Purification (RP-HPLC, SPE, IEC) Removal of impurities post-synthesis High purity, scalability Requires optimization >95% purity typical

Q & A

Q. What is the structural characterization of gp100 (639-647) and its role in immunological studies?

gp100 (639-647) is a melanoma-associated antigenic peptide used in immunotherapy research. Structurally, it consists of a nine-amino-acid sequence (positions 639–647 of the full gp100 protein) that binds to HLA class I molecules for T-cell recognition. Methodologically, researchers should prioritize mass spectrometry for sequence validation and circular dichroism (CD) spectroscopy to confirm secondary structure integrity . For immunological relevance, use ELISpot assays to measure T-cell activation and IFN-γ release in response to the peptide .

Q. How is gp100 (639-647) synthesized, and what quality control measures are essential?

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is standard. Critical quality control steps include:

  • HPLC purification (≥95% purity threshold) with C18 reverse-phase columns.
  • Mass spectrometry validation to confirm molecular weight.
  • Endotoxin testing (e.g., LAL assay) for in vivo applications. Refer to standardized protocols for peptide synthesis in academic journals, ensuring reproducibility by documenting batch-specific variations .

Advanced Research Questions

Q. What experimental challenges arise when studying gp100 (639-647) in murine models, and how can they be mitigated?

Challenges include peptide instability in vivo and MHC-I binding variability across mouse strains. Solutions:

  • Use transgenic HLA-A2 mice to mimic human immune responses.
  • Stabilize the peptide via lipidation or encapsulation in nanoparticles.
  • Monitor peptide persistence using fluorescent tags or radioisotope labeling. Experimental design should include controls for adjuvant effects (e.g., CpG vs. incomplete Freund’s adjuvant) and use flow cytometry to track dendritic cell uptake .

Q. How can researchers resolve contradictions in gp100 (639-647) immunogenicity data across studies?

Contradictions often stem from variations in peptide formulation, adjuvant selection, or T-cell assay protocols. To address this:

  • Conduct meta-analyses of published datasets, focusing on variables like peptide concentration and immunization schedules.
  • Use standardized reference materials (e.g., NIST-certified peptides) to reduce batch-to-batch variability.
  • Apply multivariate statistical models to isolate confounding factors (e.g., host microbiome differences). Critical evaluation of methodology sections in conflicting studies is essential to identify protocol discrepancies .

Q. What computational tools are recommended for predicting gp100 (639-647)-TCR binding affinities?

Advanced methods include:

  • Molecular docking simulations (e.g., AutoDock Vina, HADDOCK) to model peptide-MHC-TCR interactions.
  • Machine learning frameworks (e.g., NetMHCpan 4.0) for binding affinity prediction. Validate predictions with surface plasmon resonance (SPR) to measure kinetic parameters (KD, kon/koff). Ensure transparency by reporting software versions and training datasets .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are critical for analyzing gp100 (639-647) vaccination trial data?

  • Use Kaplan-Meier survival curves with log-rank tests for tumor progression outcomes.
  • Apply mixed-effects models to account for inter-subject variability in immune response measurements.
  • For small sample sizes, employ non-parametric tests (e.g., Mann-Whitney U) to compare cytokine levels. Report effect sizes (e.g., Cohen’s d) and confidence intervals to avoid overinterpretation of marginal results .

Q. How should researchers address reproducibility concerns in gp100 (639-647)-based studies?

  • Publish raw data in repositories like PRIDE or ImmPort.
  • Include detailed supplemental methods (e.g., peptide storage conditions, thawing protocols).
  • Use blinded analysis for immune readouts to reduce bias. Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.